Cyclohexanemethylamine Hydroiodide
Overview
Description
Cyclohexanemethylamine Hydroiodide is an organic compound with the molecular formula C₇H₁₅N·HI. It is a white to almost white powder or crystalline solid that is soluble in water. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanemethylamine Hydroiodide can be synthesized by reacting cyclohexanemethylamine with hydroiodic acid. The reaction typically involves the following steps:
Preparation of Cyclohexanemethylamine: Cyclohexanemethylamine is prepared by the reductive amination of cyclohexanone with formaldehyde and ammonia.
Reaction with Hydroiodic Acid: The cyclohexanemethylamine is then reacted with hydroiodic acid to form this compound. .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethylamine Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form cyclohexanemethylamine.
Substitution: The hydroiodide group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions
Major Products
Oxidation: Cyclohexanemethylamine oxide.
Reduction: Cyclohexanemethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexanemethylamine Hydroiodide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organic-inorganic hybrid materials, such as perovskite solar cells.
Biology and Medicine: Investigated for potential use in drug development and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of Cyclohexanemethylamine Hydroiodide involves its interaction with various molecular targets. In biochemical assays, it can act as a nucleophile, participating in substitution reactions. In materials science, it contributes to the formation of hybrid materials through ionic interactions and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethylamine Hydroiodide
- Cyclohexanemethylammonium Iodide
- (Aminomethyl)cyclohexane Hydroiodide
Uniqueness
Cyclohexanemethylamine Hydroiodide is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ionic compounds makes it valuable in the synthesis of hybrid materials and as an intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohexylmethanamine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.HI/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRFFCPALTVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2153504-15-3 | |
Record name | Cyclohexanemethylamine Hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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